Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)
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Overview
Description
Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), also known as Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II), is a useful research compound. Its molecular formula is C44H34Cl2P2Ru+2 and its molecular weight is 796.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Asymmetric Hydrogenation
The ruthenium complexes containing the chiral BINAP ligand are highly effective catalysts for asymmetric hydrogenation. This process is crucial for producing optically active compounds, which are valuable in pharmaceuticals and fine chemicals. For instance, these complexes have been used to catalyze the asymmetric hydrogenation of prochiral alkenes, such as 2-acylaminoacrylic and 2-acylaminocinnamic acids, under mild conditions, yielding N-acyl-(R)-α-amino acids with high optical purity (Kawano et al., 1989). These reactions highlight the ability of these complexes to facilitate the production of chiral molecules, which are essential for the development of new drugs and materials.
Material Synthesis
The synthesis and structural characterization of related palladium complexes, while not directly applicable to ruthenium, underline the broader relevance of BINAP ligands in material science. For example, the synthesis of dichloro[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) showcases the ligand’s utility in forming stable metal complexes with high purity, which are useful in catalysis and material synthesis (Zhaowe, 2015).
Molecular Structure and Mechanism Studies
Studies on the structure and dynamics of ruthenium complexes with BINAP ligands contribute significantly to understanding the mechanisms of catalytic reactions. For example, the preparation and reactions of a novel five-coordinate ruthenium complex [RuH(BINAP)2]PF6 and formation of the first chiral molecular hydrogen complex [RuH(η2-H2)(BINAP)2]PF6 provide insights into the role of these complexes in hydrogenation reactions (Tsukahara et al., 1988). These studies are foundational for developing new catalytic systems and improving existing ones.
Mechanism of Action
Target of Action
It’s known that ruthenium complexes often target various biochemical processes, particularly those involving catalysis .
Mode of Action
The compound acts as a catalyst in various chemical reactions. It’s particularly used in hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles through C-H bond activation .
Biochemical Pathways
Given its role as a catalyst, it likely influences a variety of reactions and pathways, particularly those involving hydrogenation and c-h bond activation .
Pharmacokinetics
As a catalyst, its bioavailability would depend on the specific reaction conditions and the nature of the reactants .
Result of Action
The compound’s action results in the facilitation of chemical reactions, particularly hydrogenation reactions and the activation of aromatic amines and nitrogen-containing heterocycles .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s sensitive to light and stable in air and moisture . Its solubility in different solvents (insoluble in water, soluble in acetone and methanol) can also affect its action .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II) involves the reaction of ruthenium trichloride with (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl in the presence of a reducing agent to obtain the desired product.", "Starting Materials": ["Ruthenium trichloride", "(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl", "Reducing agent"], "Reaction": ["Step 1: Dissolve ruthenium trichloride in a suitable solvent such as dichloromethane or acetonitrile.", "Step 2: Add (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl to the solution and stir for a few hours.", "Step 3: Add a reducing agent such as sodium borohydride or potassium borohydride to the reaction mixture and stir for a few more hours.", "Step 4: Filter the reaction mixture to remove any insoluble impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography or recrystallization to obtain pure Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)."] } | |
CAS No. |
134524-84-8 |
Molecular Formula |
C44H34Cl2P2Ru+2 |
Molecular Weight |
796.7 g/mol |
IUPAC Name |
dichlororuthenium;[1-(2-diphenylphosphaniumylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphanium |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2 |
InChI Key |
YEKBVMDAGDTOQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)[PH+](C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ru]Cl |
Synonyms |
(SP-4-2)-[(1S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine-κP]]dichlororuthenium; [SP-4-2-(S)]-[[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine]-P,P’]dichlororuthenium; (S)-[1,1’-Binaphthalene]-2,2’-diylbis[diphenylphosphine Ruthenium Com |
Origin of Product |
United States |
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